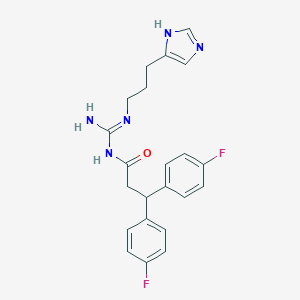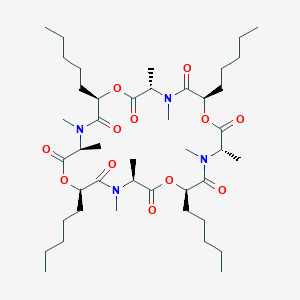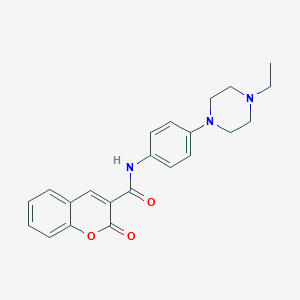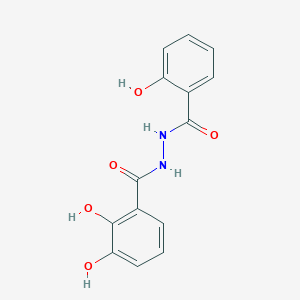![molecular formula C18H18N4O3S2 B545995 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPA1-IN-1 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Action : This compound and its derivatives have been found to exhibit antimicrobial and antifungal activities. Specifically, they are sensitive to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans (Sych et al., 2019).
Anticonvulsant Activity : Some derivatives of this compound have shown potential in anticonvulsant activities. This was evaluated using the maximal electroshock method (MES), and certain derivatives demonstrated good anticonvulsant activity (Singh et al., 2012).
Anticancer Properties : Various studies have explored the anticancer potential of derivatives of this compound. They have been tested against different human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, showing promising results in inhibiting cancer cell growth (Tiwari et al., 2017).
Photodynamic Therapy for Cancer : Some derivatives have been identified as potential photosensitizers for cancer treatment in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Metal Complexes as Carbonic Anhydrase Inhibitors : Metal complexes of this compound have been synthesized and found to exhibit strong carbonic anhydrase inhibitory properties. These complexes have potential applications in medical chemistry (Büyükkıdan et al., 2013).
Antiviral Activity : Derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates potential applications in antiviral therapies (Chen et al., 2010).
Antibacterial and Antifungal Activities : Some derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in treating bacterial and fungal infections (Patel & Patel, 2015).
Propriétés
Formule moléculaire |
C18H18N4O3S2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-22(15-11-7-8-13(2)12-15)27(24,25)18-21-20-17(26-18)19-16(23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,20,23) |
Clé InChI |
OPWGCVSCPKEDAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TRPA1 IN-1; TRPA1-IN 1; TRPA1-IN-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)
![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)

![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)


![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)



![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)
